

# Spectroscopic and Analytical Profile of 2-Bromo-3'-hydroxyacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-3'-hydroxyacetophenone	
Cat. No.:	B133987	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of **2-Bromo-3'-hydroxyacetophenone** (CAS No. 2491-37-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

While specific experimental datasets for **2-Bromo-3'-hydroxyacetophenone** are not publicly available, this guide outlines the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents expected spectral characteristics based on the compound's structure, offering a predictive framework for analysis.

# **Compound Identification**



Parameter	Value
IUPAC Name	2-bromo-1-(3-hydroxyphenyl)ethanone[1]
Synonyms	3-Hydroxyphenacyl bromide, m- Bromoacetylphenol
CAS Number	2491-37-4[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub> [1][2]
Molecular Weight	215.04 g/mol [2]
Melting Point	70-74 °C (lit.)

# **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **2-Bromo-3'-hydroxyacetophenone** based on its chemical structure and known spectral correlations for similar compounds.

Predicted <sup>1</sup>H-NMR Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~9.8	s (broad)	1H	Ar-OH
~7.5	m	1H	Ar-H
~7.3	t	1H	Ar-H
~7.1	m	1H	Ar-H
~7.0	m	1H	Ar-H
~4.4	S	2Н	-CH <sub>2</sub> Br

# Predicted <sup>13</sup>C-NMR Data (Solvent: CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~191	C=O
~156	Ar-C-OH
~137	Ar-C
~130	Ar-CH
~122	Ar-CH
~121	Ar-CH
~115	Ar-CH
~31	-CH₂Br

Predicted IR Data (Solid, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~1680	Strong	C=O stretch (ketone)
~1600, 1580, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol)
~700-600	Medium	C-Br stretch

# Predicted Mass Spectrometry Data (Electron Ionization, EI)



m/z	Relative Intensity (%)	Assignment
214/216	~50 / ~50	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
135	High	[M - CH₂Br]+
121	High	[M - Br - CO] <sup>+</sup> or [HOC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
93	Medium	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-Bromo-3'-hydroxyacetophenone**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Weigh approximately 10-20 mg of the solid sample for <sup>1</sup>H-NMR (50-100 mg for <sup>13</sup>C-NMR) and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀).
  - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.



- Acquire the <sup>1</sup>H-NMR spectrum using a standard pulse sequence.
- Acquire the <sup>13</sup>C-NMR spectrum using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Transfer the finely ground powder to a pellet press.
  - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry (MS)**

- Sample Preparation (Electron Ionization EI):
  - For a solid sample, a direct insertion probe is typically used.
  - A small amount of the sample is placed in a capillary tube at the end of the probe.
- Data Acquisition:
  - Insert the probe into the ion source of the mass spectrometer.

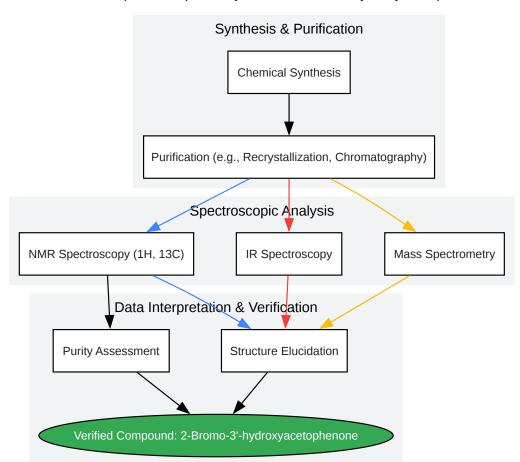


- Gradually heat the probe to volatilize the sample into the ion source.
- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio
  (m/z) by the mass analyzer.
- A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.

# **Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **2-Bromo-3'-hydroxyacetophenone**.





#### Workflow for Spectroscopic Analysis of 2-Bromo-3'-hydroxyacetophenone

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### Spectroscopic Analysis Workflow

This guide serves as a foundational resource for the analytical characterization of **2-Bromo-3'-hydroxyacetophenone**. Researchers are encouraged to use these protocols and predicted data as a reference in their experimental work.



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## References

- 1. 2-Bromo-3'-hydroxyacetophenone, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromo-3'-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-Bromo-3'-hydroxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133987#spectroscopic-data-nmr-ir-ms-of-2-bromo-3-hydroxyacetophenone]

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